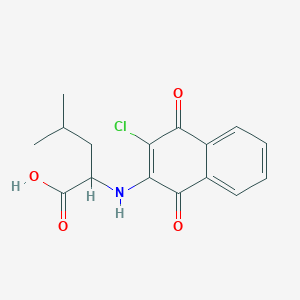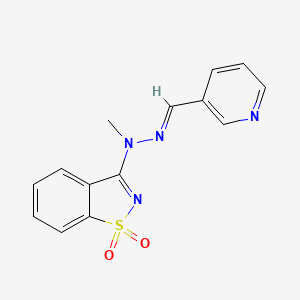
N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)leucine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)leucine est un composé synthétique qui appartient à la classe des dérivés de la naphtoquinone. Ces composés sont connus pour leurs diverses activités biologiques, notamment leurs propriétés antimicrobiennes, antitumorales et anti-inflammatoires. La structure de la this compound se compose d'un noyau de naphtoquinone avec un atome de chlore en position 3 et un fragment de leucine attaché en position 2.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)leucine implique généralement la réaction de la 2,3-dichloro-1,4-naphtoquinone avec la leucine en présence d'une base telle que le carbonate de potassium. La réaction est réalisée dans un solvant approprié comme le diméthylformamide (DMF) à température ambiante pendant 24 heures . Le produit est ensuite purifié en utilisant des techniques standard telles que la recristallisation ou la chromatographie sur colonne.
Méthodes de production industrielle
La production industrielle de la this compound suit des voies de synthèse similaires mais à plus grande échelle. Les conditions de réaction sont optimisées pour garantir un rendement élevé et une pureté du produit. L'utilisation de réacteurs à flux continu et de systèmes de purification automatisés peut améliorer l'efficacité du processus de production.
Analyse Des Réactions Chimiques
Types de réactions
La N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)leucine subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des dérivés de la quinone.
Réduction : Les réactions de réduction peuvent convertir le noyau de la naphtoquinone en hydroquinone.
Substitution : L'atome de chlore en position 3 peut être substitué par d'autres nucléophiles.
Réactifs et conditions courantes
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Des nucléophiles comme les amines, les thiols et les alcoolates peuvent être utilisés pour les réactions de substitution.
Principaux produits formés
Oxydation : Dérivés de la quinone.
Réduction : Dérivés de l'hydroquinone.
Substitution : Divers dérivés de la naphtoquinone substitués en fonction du nucléophile utilisé.
Applications De Recherche Scientifique
La N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)leucine a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme bloc de construction pour la synthèse de molécules plus complexes.
Biologie : Étudié pour ses activités antimicrobiennes et antitumorales.
Médecine : Agent thérapeutique potentiel pour le traitement du cancer et des infections bactériennes.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Mécanisme d'action
Le mécanisme d'action de la this compound implique son interaction avec des cibles cellulaires telles que les enzymes et les récepteurs. Le composé peut induire l'apoptose dans les cellules cancéreuses en perturbant le cycle cellulaire et en favorisant la mort cellulaire . Il présente également une activité antimicrobienne en interférant avec la synthèse et la fonction de la paroi cellulaire bactérienne.
Mécanisme D'action
The mechanism of action of N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)leucine involves its interaction with cellular targets such as enzymes and receptors. The compound can induce apoptosis in cancer cells by disrupting the cell cycle and promoting cell death . It also exhibits antimicrobial activity by interfering with bacterial cell wall synthesis and function.
Comparaison Avec Des Composés Similaires
Composés similaires
- N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzamide
- 1-(3′-chloro-1′,4′-dioxo-1′,4′-dihydronaphthalen-2′-yl)-5-fluoro-1H-pyrimidine-2,4-dione
Unicité
La N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)leucine est unique en raison de la présence du fragment de leucine, qui confère des activités biologiques spécifiques et améliore sa solubilité et sa biodisponibilité par rapport aux autres dérivés de la naphtoquinone.
Propriétés
Formule moléculaire |
C16H16ClNO4 |
|---|---|
Poids moléculaire |
321.75 g/mol |
Nom IUPAC |
2-[(3-chloro-1,4-dioxonaphthalen-2-yl)amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C16H16ClNO4/c1-8(2)7-11(16(21)22)18-13-12(17)14(19)9-5-3-4-6-10(9)15(13)20/h3-6,8,11,18H,7H2,1-2H3,(H,21,22) |
Clé InChI |
FOQCZPYGTIULFZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(C(=O)O)NC1=C(C(=O)C2=CC=CC=C2C1=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4E)-4-{2-[(2-chlorobenzyl)oxy]benzylidene}-3-methyl-1,2-oxazol-5(4H)-one](/img/structure/B11609919.png)
![Prop-2-en-1-yl 5-cyano-6-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-4-(furan-2-yl)-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B11609927.png)
![3-(4-methoxybenzyl)-7-(4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B11609928.png)
![(5E)-5-[4-(heptyloxy)-3-methoxybenzylidene]-2-(pyridin-3-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11609935.png)
![N-[2-(dimethylamino)ethyl]-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide](/img/structure/B11609940.png)


![1-(3-Chlorophenyl)-3-[4-(2-hydroxyphenyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B11609950.png)
![4-[3-(4-chlorophenyl)-11-(4-methylphenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid](/img/structure/B11609966.png)

![3-[1-(3-chloro-4-methoxyphenyl)-5-(thiophen-2-yl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B11609969.png)
![4-{(E)-2-[1-(2-chlorobenzyl)-1H-indol-3-yl]ethenyl}-6-(trifluoromethyl)pyrimidin-2(1H)-one](/img/structure/B11609975.png)
![(5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-1-(4-fluorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11609985.png)
![methyl 2-amino-1-[4-(ethoxycarbonyl)phenyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B11609992.png)
